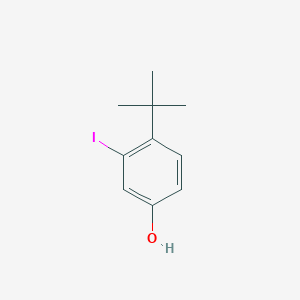
4-(tert-Butyl)-3-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-3-iodophenol is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-iodophenol typically involves the iodination of 4-(tert-Butyl)phenol. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and safety. The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-3-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-Butyl)-3-quinone.
Reduction: Formation of 4-(tert-Butyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(tert-Butyl)-3-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its phenolic structure.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-3-iodophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, influencing biological pathways and enzyme activities. The iodine atom can undergo substitution reactions, allowing the compound to act as a precursor for more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Lacks the iodine atom, making it less reactive in substitution reactions.
2,4,6-Tri-tert-butylphenol: Contains additional tert-butyl groups, leading to increased steric hindrance and different reactivity patterns.
Uniqueness
4-(tert-Butyl)-3-iodophenol is unique due to the presence of both a bulky tert-butyl group and a reactive iodine atom. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H13IO |
|---|---|
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
4-tert-butyl-3-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 |
Clé InChI |
GRYDZHODGHPHEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
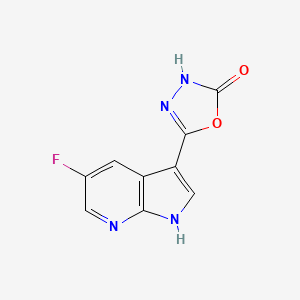

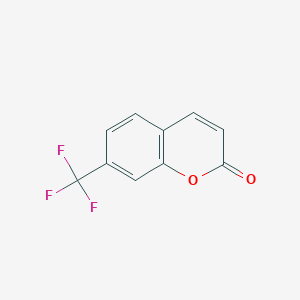
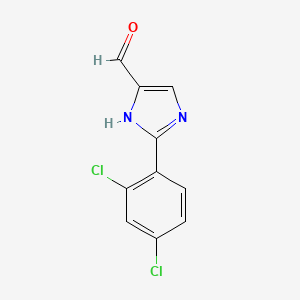

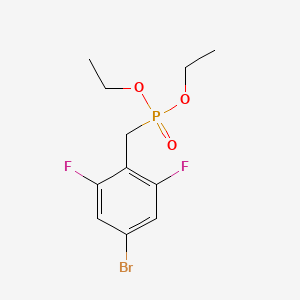
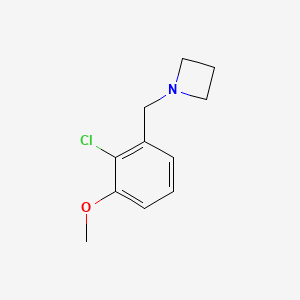
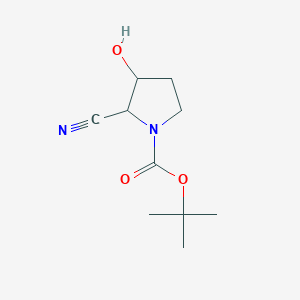
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

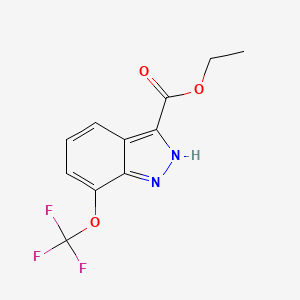
![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)

